Modulating the shuttling motion of [2]rotaxanes built of p-xylylenediamine units through permethylation at the benzylic positions of the ring†
Organic & Biomolecular Chemistry Pub Date: 2023-11-03 DOI: 10.1039/D3OB01611K
Abstract
In this study, we show the effect of the gem-dimethyl substitution at the four benzylic carbons of the ring on the internal dynamics of two-station [2]rotaxanes. Such structural modification of the polyamide macrocycles promotes a drastic change of the internal dynamics as shown by variable-temperature (VT) 1H NMR experiments. We determined that the shuttling rates of the octamethylated macrocycle along a series of symmetrical threads were significantly faster compared to the non-substituted ring. This effect was particularly pronounced in the fumaramide-based system, in which the rate was 27 times faster than that of the model system.
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Journal Nameļ¼Organic & Biomolecular Chemistry
Research Products
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CAS no.: 178064-02-3
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CAS no.: 1596-13-0